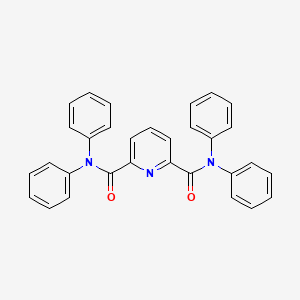
NN N'N' Tetraphenyl pyridine dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NN N’N’ Tetraphenyl pyridine dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with tetraphenyl groups and dicarboxamide functionalities, making it a versatile molecule in coordination chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NN N’N’ Tetraphenyl pyridine dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with tetraphenylamine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
NN N’N’ Tetraphenyl pyridine dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
NN N’N’ Tetraphenyl pyridine dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex metal-organic frameworks.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanocomposites.
作用機序
The mechanism of action of NN N’N’ Tetraphenyl pyridine dicarboxamide involves its ability to form stable complexes with metal ions through its pyridine and amide functionalities. These complexes can interact with biological targets, leading to various biochemical effects. The compound’s unique structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .
類似化合物との比較
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with a tridentate pincer ligand structure.
2,6-Bis(pyrazine-2-carboxamido)pyridine: Another pyridine-based dicarboxamide with different substituents.
Uniqueness
NN N’N’ Tetraphenyl pyridine dicarboxamide stands out due to its tetraphenyl substitution, which enhances its stability and reactivity compared to other pyridine dicarboxamides. This unique structural feature makes it a valuable compound in various applications .
特性
CAS番号 |
592515-75-8 |
|---|---|
分子式 |
C31H23N3O2 |
分子量 |
469.5 g/mol |
IUPAC名 |
2-N,2-N,6-N,6-N-tetraphenylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C31H23N3O2/c35-30(33(24-14-5-1-6-15-24)25-16-7-2-8-17-25)28-22-13-23-29(32-28)31(36)34(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H |
InChIキー |
KYFMBSVSCVHQTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B12594993.png)
![1-({2-[(1s)-1-Aminoethyl]-1,3-Oxazol-4-Yl}carbonyl)-L-Prolyl-L-Tryptophan](/img/structure/B12594999.png)

![2-{[4-(Cyclohexylamino)phenyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12595007.png)

![(2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride](/img/structure/B12595011.png)
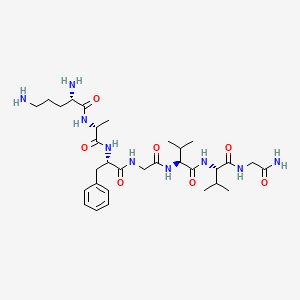
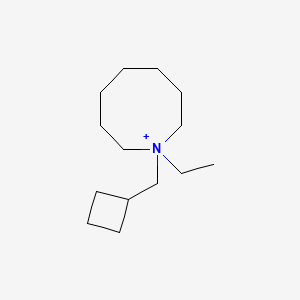
![({3-[(2,2-Dichlorocyclopropyl)methoxy]propyl}sulfanyl)benzene](/img/structure/B12595037.png)
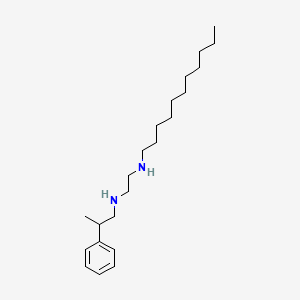
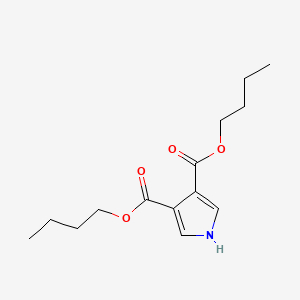
![5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12595062.png)
![Oxazole, 2-[(decylsulfonyl)methyl]-4,5-dihydro-](/img/structure/B12595066.png)
![Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester](/img/structure/B12595078.png)
